

# Application Notes and Protocols for FUS-ALS Clinical Trials: Patient Selection Criteria

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient selection criteria for clinical trials investigating the use of Focused Ultrasound (FUS) in Amyotrophic Lateral Sclerosis (ALS). The document outlines general principles of patient selection in ALS research, presents specific inclusion and exclusion criteria from representative FUS-ALS clinical trials, and details key experimental protocols for patient assessment.

# General Principles of Patient Selection in ALS Clinical Trials

The selection of participants for ALS clinical trials is a critical process aimed at ensuring patient safety and the scientific validity of the study.[1][2] Key principles include:

- Disease Diagnosis and Characteristics: Participants are typically required to have a
  diagnosis of "definite" or "probable" ALS, as defined by established criteria such as the El
  Escorial criteria.[3] Trial protocols often specify whether they are enrolling individuals with
  sporadic or familial ALS. Disease duration and progression rate are also important
  considerations, with some trials excluding patients with very advanced disease or slow
  progression.[1]
- Safety and Scientific Integrity: The screening process is designed to protect the safety of
  participants and maintain the scientific integrity of the trial.[1] This involves a thorough review



of the patient's medical history, current medications, and baseline health assessments.

 Patient-Centricity: There is a growing emphasis on making clinical trials more inclusive and less burdensome for people with ALS and their caregivers. This includes designing trials with clear rationale based on preclinical data and avoiding the simple adoption of criteria from previous trials.

### **Patient Selection Criteria for FUS-ALS Clinical Trials**

The application of FUS in ALS is being explored for both enhancing drug delivery to the central nervous system and for neuromodulation. The patient selection criteria vary depending on the specific therapeutic strategy.

## **FUS for Enhanced Drug Delivery**

Focused ultrasound can be used to transiently open the blood-brain barrier (BBB), allowing therapeutic agents to reach the brain and spinal cord more effectively. An example of a clinical trial employing this approach is the study of the investigational drug ION363 for individuals with FUS-ALS.

Table 1: Patient Selection Criteria for a FUS-Enhanced Drug Delivery Trial (ION363 - NCT04768972)



| Criteria Category            | Inclusion Criteria                                                                                                        | Exclusion Criteria                                                                                                                                                                                         |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Diagnosis                    | Signs or symptoms consistent with an ALS disease process.                                                                 | Any known genetic variant (other than in the FUS gene) that is pathogenic or likely to be pathogenic for the ALS-frontotemporal dementia (FTD) spectrum of disease.                                        |
| Genetic Confirmation         | Confirmed genetic mutation in FUS by a certified laboratory.                                                              | -                                                                                                                                                                                                          |
| Age                          | ≥10 years of age at the time of informed consent.                                                                         | -                                                                                                                                                                                                          |
| Respiratory Function         | Upright (sitting position) slow vital capacity (SVC) is ≥ 50% of the predicted value (adjusted for sex, age, and height). | Requiring permanent ventilation (> 22 hours of mechanical ventilation per day for > 21 consecutive days) and/or tracheostomy.                                                                              |
| Functional Status            | -                                                                                                                         | -                                                                                                                                                                                                          |
| Prior/Concomitant Medication | -                                                                                                                         | Previous or current treatment with an oligonucleotide (including small interfering RNA [siRNA]). Treatment with another investigational drug, biological agent, or device within 1 month before screening. |





Known significant brain or spinal disease that would interfere with the lumbar puncture process or CSF

Other

- circulation. History of gene therapy or cell transplantation. Concurrent participation in any other interventional clinical study.

### **FUS for Neuromodulation**

Focused ultrasound, in the form of Transcranial Pulse Stimulation (TPS), is also being investigated for its potential to modulate motor cortex hyperexcitability and slow disease progression in ALS.

Table 2: Patient Selection Criteria for a FUS Neuromodulation Trial (TPS - NCT06681610)



| Criteria Category            | Inclusion Criteria                                                                                                                        | Exclusion Criteria                                                                                                                     |
|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Diagnosis                    | Diagnosis of sporadic ALS (definite or clinically probable) as defined by the World Federation of Neurology revised El Escorial criteria. | Familial ALS (fALS) based on medical history.                                                                                          |
| Genetic Confirmation         | -                                                                                                                                         | -                                                                                                                                      |
| Age                          | 21 to 80 years old.                                                                                                                       | -                                                                                                                                      |
| Respiratory Function         | Slow Vital Capacity (SVC) of 50% or greater of the estimated measure.                                                                     | -                                                                                                                                      |
| Neurological Status          | Presence of measurable motor evoked potential.                                                                                            | Inability to tolerate Transcranial Magnetic Stimulation (TMS) and Magnetic Resonance Imaging (MRI) studies or have a contraindication. |
| Prior/Concomitant Medication | -                                                                                                                                         | -                                                                                                                                      |
| Other                        | -                                                                                                                                         | -                                                                                                                                      |

## **Experimental Protocols**

Accurate and standardized patient assessment is crucial for the reliability of clinical trial data. The following are detailed methodologies for key assessments used in FUS-ALS trials.

## **Patient Screening and Enrollment Workflow**

The process of identifying and enrolling eligible participants is a multi-step procedure.





Click to download full resolution via product page

Patient Screening and Enrollment Workflow.

## Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R)

The ALSFRS-R is a validated scale used to assess the functional status of individuals with ALS.

#### Protocol:

- Administration: The scale is administered by a trained evaluator through a structured interview. It can be conducted in person or over the telephone.
- Scoring: The scale consists of 12 questions, each rated on a 5-point scale from 4 (normal function) to 0 (no function). The total score ranges from 0 to 48, with higher scores indicating better function.
- Domains: The questions cover four domains: bulbar function, fine motor function, gross motor function, and respiratory function.
- Probing Questions: The evaluator uses probing questions to help the participant accurately
  determine their level of function for each item. The participant is asked to compare their
  current function to their function before the onset of ALS symptoms.

## **Slow Vital Capacity (SVC)**

SVC is a measure of the maximum volume of air that can be slowly exhaled after a maximal inhalation. It is a key indicator of respiratory function in ALS.



#### Protocol:

- Patient Preparation: The patient is seated comfortably, and nose clips are applied.
- Maneuver: The patient is instructed to breathe normally for a few breaths to establish a stable baseline. They are then instructed to perform a slow, maximal inhalation followed by a slow, complete exhalation.
- Reproducibility: A minimum of three SVC maneuvers are performed, with at least two trials agreeing within 150ml or 5%.
- Measurement: The volume of air exhaled is measured and compared to predicted values based on the patient's age, sex, and height.

# Magnetic Resonance-guided Focused Ultrasound (MRgFUS) for Blood-Brain Barrier Opening

This procedure is used to non-invasively and temporarily open the BBB to enhance drug delivery.



Click to download full resolution via product page

MRgFUS Blood-Brain Barrier Opening Workflow.

## **Transcranial Pulse Stimulation (TPS)**

TPS is a non-invasive neuromodulation technique that uses ultrasonic pulses to stimulate specific brain regions.

Protocol:



- Patient Preparation: A recent MRI of the brain (not older than six months) is required for neuronavigation. The patient is comfortably positioned, and no head shaving is necessary.
- Procedure: The TPS device delivers a series of short, low-energy acoustic pulses to the target area of the brain, typically the motor cortex in ALS trials. A typical session lasts about 30 minutes and involves the delivery of several thousand pulses.
- Treatment Course: A standard treatment course usually consists of multiple sessions over a period of a few weeks.
- Sham Control: In sham-controlled trials, a special membrane on the device blocks the sound waves, so the participant's motor cortex is not stimulated.

## **Neurofilament Light Chain (NfL) Analysis**

NfL is a biomarker of neuro-axonal damage and is increasingly used in ALS clinical trials for patient stratification and monitoring treatment response.

#### Protocol:

- Sample Collection: Blood samples are collected via venipuncture into appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
- Processing: Samples are centrifuged to separate plasma or serum.
- Storage: Aliquots of plasma or serum are stored at -80°C until analysis.
- Analysis: NfL concentration is measured using highly sensitive immunoassays, such as the Single Molecule Array (Simoa) platform.

## **FUS-ALS Pathological Signaling Pathway**

Mutations in the FUS gene are a known cause of familial ALS. The resulting dysfunction of the FUS protein disrupts several critical cellular processes.





Click to download full resolution via product page

Pathological Signaling Pathway in FUS-ALS.



This diagram illustrates how mutations in the FUS gene lead to the production of a mutant FUS protein. This mutant protein mislocalizes to the cytoplasm and forms aggregates, leading to a loss of its normal nuclear functions in RNA metabolism and DNA damage repair. The cytoplasmic accumulation also impairs mRNA transport and local protein translation. These disruptions collectively contribute to synaptic dysfunction, axonal degeneration, and ultimately, motor neuron death.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. Functions of FUS/TLS from DNA repair to stress response: implications for ALS PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and Enrolling Subjects | Penn Medicine Clinical Research | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for FUS-ALS Clinical Trials: Patient Selection Criteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680679#patient-selection-criteria-for-fus-als-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com